molecular formula C6H7NS B2607115 4-Cyclopropylthiazole CAS No. 433217-34-6; 4359-87-9

4-Cyclopropylthiazole

Cat. No.: B2607115
CAS No.: 433217-34-6; 4359-87-9
M. Wt: 125.19
InChI Key: PORZAPRIAFXQOU-UHFFFAOYSA-N
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Description

4-Cyclopropylthiazole is a bicyclic heterocyclic compound featuring a thiazole ring substituted at the 4-position with a cyclopropyl group. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

  • Synthesis: The compound can be synthesized via multi-component reactions, such as the one-pot interaction of rhodanine (2-thioxothiazolidin-4-one), cyclopropylamine, and aromatic aldehydes in dioxane, yielding derivatives like 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one with 71% efficiency .
  • Pharmacological Relevance: In enzyme inhibition studies, 4-cyclopropylthiazole-containing compounds (e.g., 4YQ) exhibit strong binding to 11β-HSD1, a target for metabolic disorders. The cyclopropyl moiety engages in hydrophobic interactions with residues like Tyr177, Ala223, and Val180, critical for stabilizing the inhibitor within the enzyme's active site .
  • Optical Properties: Derivatives such as (E)-2-(2-aryl-1-cyanovinyl)-4-cyclopropylthiazoles display absorption bands at 250–450 nm, attributed to HOMO→LUMO transitions. Electron-withdrawing substituents on the aryl ring induce bathochromic shifts by enhancing electron delocalization .

Properties

IUPAC Name

4-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORZAPRIAFXQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433217-34-6
Record name 4-cyclopropyl-1,3-thiazole
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Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity: mGlu5 NAMs vs. 11β-HSD1 Inhibitors

A. mGlu5 Negative Allosteric Modulators (NAMs):
In studies of mGlu5 NAMs, 4-cyclopropylthiazole (compound 18 ) was compared to other thiazole derivatives (Table 1):

Compound Substituent(s) Potency Relative to Lead (Compound 8) Antagonist Profile
5-Methylthiazole (16) 5-methyl Partial antagonist (20% efficacy) Plateau at 20% glutamate max
4,5-Dimethylthiazole (17) 4,5-dimethyl 10-fold less potent Full antagonist
4-Cyclopropylthiazole (18) 4-cyclopropyl 15-fold reduction in potency Partial antagonist
4-tert-Butylthiazole (19) 4-tert-butyl Severe potency loss Not reported

The cyclopropyl group in 18 balances steric bulk and hydrophobicity but reduces potency compared to smaller substituents (e.g., methyl).

B. 11β-HSD1 Inhibitors:
In docking studies, 4-cyclopropylthiazole (in 4YQ) outperformed adamantane-linked triazole derivatives (Table 2):

Compound Binding Affinity (kcal/mol) Key Interactions
4YQ (4-cyclopropylthiazole) -8.20 Hydrophobic interactions with Tyr177, Ala223; H-bonds with Ser170, Tyr183
Triazole derivative 1 -8.30 Weak hydrophobic interactions; π-π with Tyr177
Triazole derivative 2 -7.70 No π-π interactions; rotated triazole moiety
Triazole derivative 3 -7.83 Similar to derivative 2

The cyclopropyl group in 4YQ enhances binding by fitting snugly into the hydrophobic pocket, whereas bulkier triazole derivatives suffer from suboptimal orientation.

Structural and Electronic Effects on Optical Properties

Substituents on (E)-2-(2-aryl-1-cyanovinyl)-4-cyclopropylthiazoles significantly impact optical absorption (Table 3):

Substituent (para position) Electron Effect Absorption Shift (λmax) Transition Type
-NO₂ Strong electron-withdrawing Bathochromic shift HOMO→LUMO
-OCH₃ Electron-donating Hypsochromic shift HOMO–1→LUMO
-Cl Moderate electron-withdrawing Moderate bathochromic HOMO→LUMO

Electron-withdrawing groups enhance conjugation, red-shifting absorption, while electron-donating groups restrict delocalization.

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